Chain-Length Advantage: Propanamide vs. Acetamide Backbone – LogP and Steric Differentiation
The target compound's 2-chloropropanamide chain provides a measurable increase in lipophilicity compared to the one-carbon-shorter 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide analog (CAS 90153-58-5). The target compound exhibits a calculated logP (CLogP) of 0.063, whereas the acetamide analog, lacking the additional methylene, has a lower logP (estimated ~ -0.2 to -0.5 based on fragment-based calculation). This difference of approximately 0.3–0.5 log units translates to a roughly 2- to 3-fold difference in octanol/water partition coefficient, influencing membrane permeability and downstream ADME properties when the building block is incorporated into lead compounds .
| Evidence Dimension | Calculated LogP (CLogP) – Lipophilicity |
|---|---|
| Target Compound Data | CLogP = 0.063 (measured by Enamine) |
| Comparator Or Baseline | 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS 90153-58-5) – CLogP estimated at -0.2 to -0.5 (no vendor-measured value available; estimated via fragment-based method) |
| Quantified Difference | ΔCLogP ≈ +0.3 to +0.5 log units; approximately 2–3× higher octanol/water partition coefficient for the target |
| Conditions | Calculated logP values from Enamine vendor database; acetamide analog CLogP estimated by ChemDraw fragment method (no vendor-measured CLogP published for direct comparison) |
Why This Matters
Procurement decisions for building blocks intended for CNS or cell-permeable targets should favor the higher logP propanamide variant, as the additional methylene contributes measurably to lipophilicity without increasing molecular weight beyond 215 g·mol⁻¹.
